Uridine-15N2

Description

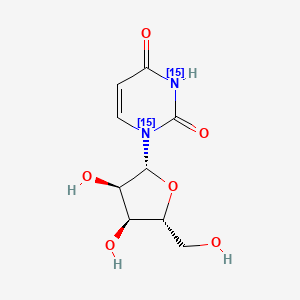

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O6 |

|---|---|

Molecular Weight |

246.19 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i10+1,11+1 |

InChI Key |

DRTQHJPVMGBUCF-DMNIUWJGSA-N |

Isomeric SMILES |

C1=C[15N](C(=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Uridine-15N2: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine-15N2 is a stable isotope-labeled version of the naturally occurring pyrimidine nucleoside, uridine. In this molecule, the two nitrogen atoms within the uracil base are replaced with the heavy isotope of nitrogen, ¹⁵N. This isotopic labeling makes this compound an invaluable tool in a wide range of research applications, particularly in studies involving nucleic acid metabolism, RNA biosynthesis, and the elucidation of biomolecular structures and interactions. Its non-radioactive nature makes it a safe and effective tracer for in vivo and in vitro studies. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presentation.

Chemical Properties of this compound

This compound shares the same fundamental chemical structure as its unlabeled counterpart, with the key difference being the increased molecular weight due to the presence of two ¹⁵N atoms. This mass difference is the basis for its utility in mass spectrometry-based analytical techniques.

| Property | Value |

| Chemical Name | Uridine-1,3-¹⁵N₂ |

| Molecular Formula | C₉H₁₂¹⁵N₂O₆ |

| Molecular Weight | 246.19 g/mol |

| CAS Number | 92487-68-8 |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

| Chemical Purity | ≥98% |

| Solubility | Soluble in water and DMSO |

| Storage | Store at 2-8°C, protected from light and moisture |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and chemoenzymatic methods.

Chemoenzymatic Synthesis

A highly efficient method for the synthesis of ¹⁵N-labeled uridine nucleotides involves a chemoenzymatic pathway starting from [¹⁵N]uracil and a labeled glucose source. This method leverages the specificity of enzymes to achieve high yields and isotopic incorporation.

Experimental Protocol: Chemoenzymatic Synthesis of [¹⁵N]UTP

This protocol describes the synthesis of ¹⁵N-labeled Uridine Triphosphate (UTP), which can be subsequently converted to this compound.

-

Reaction Setup: A one-pot reaction is assembled containing the following key components:

-

[¹⁵N₂]uracil as the nitrogen source.

-

[¹³C₆]glucose as the carbon source for the ribose moiety (unlabeled glucose can be used if only ¹⁵N labeling is desired).

-

A cocktail of eleven enzymes to catalyze the conversion of glucose to 5-phosphoribosyl-1-pyrophosphate (PRPP) and the subsequent formation of UMP.

-

Uracil phosphoribosyltransferase to catalyze the reaction between [¹⁵N₂]uracil and PRPP to form [¹⁵N₂]UMP.

-

Kinases to phosphorylate UMP to UDP and then to UTP.

-

An ATP regeneration system (e.g., creatine phosphate and creatine kinase) to supply the necessary ATP for the phosphorylation steps.

-

A NADP⁺ recycling system (e.g., glutamate dehydrogenase) for the oxidative steps in the pentose phosphate pathway.

-

-

Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as HPLC to track the consumption of starting materials and the formation of the desired product.

-

Purification: Upon completion, the [¹⁵N₂]UTP is purified from the reaction mixture using chromatographic techniques, such as ion-exchange chromatography.

Chemical Synthesis

Chemical synthesis provides a versatile route to ¹⁵N-labeled uridine derivatives, including phosphoramidites for solid-phase RNA synthesis.

Experimental Protocol: Synthesis of [3-¹⁵N]-labeled Uridine Phosphoramidite

This protocol outlines a high-yielding synthesis of a uridine phosphoramidite labeled at the N3 position.

-

Protection of Uridine: Commercially available uridine is first protected at the 5' and 2'-hydroxyl groups using appropriate protecting groups (e.g., dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS), respectively).

-

Nitration: The N3 position of the protected uridine is nitrated.

-

¹⁵N-Labeling: The nitro group is then displaced by a labeled nitrogen source, such as ¹⁵NH₄Cl, to introduce the ¹⁵N isotope at the N3 position.

-

Phosphitylation: The 3'-hydroxyl group is phosphitylated using a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the phosphoramidite.

-

Purification: The final [3-¹⁵N]-labeled uridine phosphoramidite is purified using column chromatography.

Applications and Experimental Protocols

This compound is a versatile tool in various research fields. Its primary applications are in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for studying the structure, dynamics, and metabolism of nucleic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR spectroscopy, particularly in combination with ¹H NMR in 2D experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), provides detailed information about the local chemical environment of the nitrogen atoms in this compound. This is invaluable for studying RNA structure, folding, and interactions with other molecules.

Experimental Protocol: ¹H-¹⁵N HSQC NMR of a this compound Labeled RNA Oligonucleotide

-

Sample Preparation:

-

Dissolve the lyophilized this compound labeled RNA oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl).

-

The final concentration should be in the range of 0.1-1.0 mM.

-

Add 5-10% D₂O to the sample for the lock signal.

-

Transfer the sample to a high-quality NMR tube.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

-

Tune and match the probe for both ¹H and ¹⁵N frequencies.

-

Set the sample temperature (e.g., 298 K).

-

-

Data Acquisition:

-

Acquire a 1D ¹H spectrum to check the sample quality and optimize shimming.

-

Set up a 2D ¹H-¹⁵N HSQC experiment. Typical parameters include:

-

Spectral widths: ~12 ppm for ¹H and ~35 ppm for ¹⁵N (centered around the expected imino and amino resonances).

-

Number of scans: 16-64 per increment, depending on the sample concentration.

-

Number of increments in the indirect dimension (¹⁵N): 128-256.

-

Use water suppression techniques (e.g., WATERGATE or presaturation).

-

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

-

Apply window functions (e.g., squared sine bell) and Fourier transform the data.

-

Phase the spectrum and perform baseline correction.

-

The resulting spectrum will show correlations between the protons and their directly attached ¹⁵N atoms. Chemical shift perturbations upon ligand binding or changes in environmental conditions can be monitored to map interaction sites and study conformational changes.

-

Mass Spectrometry (MS)

The precise mass difference between this compound and its unlabeled counterpart allows for its use as an internal standard in quantitative mass spectrometry-based studies. This is particularly useful for quantifying uridine levels in biological samples and for flux analysis of nucleotide metabolism.

Experimental Protocol: LC-MS/MS for Quantification of Uridine in a Biological Sample

-

Sample Preparation and Extraction:

-

Homogenize the biological sample (e.g., cells, tissue) in a suitable extraction buffer (e.g., methanol/acetonitrile/water).

-

Add a known amount of this compound as an internal standard to the homogenate.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant and dry it under vacuum.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS System Setup:

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Equip the LC with a suitable column for nucleoside separation (e.g., a C18 reversed-phase column).

-

Set up a gradient elution program using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry Method:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both unlabeled uridine and this compound.

-

For Uridine: m/z 245.1 → 113.0

-

For this compound: m/z 247.1 → 115.0

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the analyte (uridine) and the internal standard (this compound).

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of unlabeled uridine spiked with the same amount of internal standard.

-

Quantify the amount of uridine in the biological sample by comparing its peak area ratio to the calibration curve.

-

Signaling and Metabolic Pathways

Uridine plays a central role in several key metabolic pathways, most notably in the de novo and salvage pathways for pyrimidine nucleotide synthesis, which are essential for RNA production.

Uridine Metabolism

The metabolism of uridine is a tightly regulated process involving both synthesis and degradation pathways. Uridine can be synthesized de novo from simpler precursors or salvaged from the breakdown of nucleic acids.

RNA Biosynthesis

Uridine triphosphate (UTP), derived from uridine, is one of the four essential nucleotide triphosphates required for the synthesis of RNA by RNA polymerase.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its utility in NMR spectroscopy and mass spectrometry enables detailed investigations into the structure, dynamics, and metabolism of nucleic acids. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective application of this compound in a variety of research contexts, from basic biochemical studies to drug development. As analytical technologies continue to advance, the importance of stable isotope-labeled compounds like this compound in elucidating complex biological processes is only set to grow.

The Biological Role of Uridine-15N2 in RNA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological role and applications of Uridine-15N2 in the study of RNA synthesis. This compound serves as a stable isotope-labeled tracer, enabling researchers to meticulously track the fate of uridine in cellular processes. Its incorporation into newly synthesized RNA allows for precise quantification of RNA dynamics, structural analysis, and the investigation of metabolic pathways, proving invaluable in basic research and the development of RNA-based therapeutics.

Core Principles of this compound Labeling

Uridine, a fundamental pyrimidine nucleoside, is a key building block for RNA synthesis. Cells utilize two primary pathways for the synthesis of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway.[1][2] The salvage pathway recycles uridine and uracil from the extracellular environment and from the degradation of RNA.[3][4][5]

This compound, in which the two nitrogen atoms in the uracil base are replaced with the stable isotope ¹⁵N, is chemically identical to endogenous uridine. When introduced to cells, it is readily taken up and enters the uridine salvage pathway. Uridine phosphorylase and uridine kinase catalyze its conversion into ¹⁵N₂-UMP, which is subsequently phosphorylated to ¹⁵N₂-UTP. This isotopically labeled UTP is then incorporated into nascent RNA transcripts by RNA polymerases during transcription.

The key utility of this compound lies in its distinct mass. The two ¹⁵N atoms increase the molecular weight of the uridine base, allowing for its differentiation from the naturally abundant ¹⁴N-uridine using highly sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the precise tracking and quantification of newly synthesized RNA molecules.

Quantitative Analysis of RNA Synthesis and Turnover

Metabolic labeling with this compound, often in a "pulse-chase" experimental design, is a powerful method to determine the kinetics of RNA synthesis and degradation.

-

Pulse: Cells are incubated with this compound for a defined period, leading to the labeling of newly transcribed RNA.

-

Chase: The ¹⁵N-labeled medium is replaced with a medium containing unlabeled uridine, and the decay of the ¹⁵N-labeled RNA population is monitored over time.

By quantifying the ratio of ¹⁵N-labeled to ¹⁴N-unlabeled RNA at different time points using liquid chromatography-mass spectrometry (LC-MS), researchers can calculate the rates of RNA synthesis and decay.

Table 1: Quantitative Parameters in RNA Metabolic Labeling Studies

| Parameter | Description | Typical Method of Measurement | Reference |

| Incorporation Rate | The rate at which the isotopic label is incorporated into the RNA pool. | LC-MS analysis of labeled nucleosides from total RNA. | |

| Isotopic Enrichment | The percentage of a specific nucleoside that is isotopically labeled. | Mass spectrometry to determine the ratio of labeled to unlabeled nucleosides. | |

| RNA Synthesis Rate (k_s) | The rate at which new RNA molecules are transcribed. | Calculated from the incorporation of labeled nucleosides over a short pulse period. | |

| RNA Degradation Rate (k_d) | The rate at which RNA molecules are degraded. | Determined by monitoring the decay of labeled RNA during a chase period. | |

| RNA Half-life (t_1/2) | The time it takes for half of the RNA molecules of a specific type to be degraded. | Calculated from the degradation rate (t_1/2 = ln(2)/k_d). |

Elucidating RNA Structure and Dynamics with NMR Spectroscopy

This compound, often in conjunction with ¹³C labeling, is instrumental in NMR-based studies of RNA structure and dynamics. The ¹⁵N nucleus is NMR-active, and its incorporation into RNA helps to overcome the spectral overlap that is a common challenge in the NMR analysis of large biomolecules.

By using ¹⁵N-labeled RNA, researchers can perform heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, which resolves the signals of protons attached to nitrogen atoms. This allows for the assignment of specific resonances to individual atoms within the RNA molecule, providing crucial information for determining its three-dimensional structure and studying its conformational changes upon binding to proteins or small molecules.

Applications in Drug Development

The ability to track and characterize RNA with high precision makes this compound a valuable tool in the development of RNA-targeted therapeutics.

Studying RNA-Drug Interactions

Understanding how a small molecule drug binds to its target RNA is crucial for rational drug design. By using ¹⁵N-labeled RNA in NMR titration experiments, researchers can monitor the chemical shift perturbations of specific nucleotides upon the addition of a drug candidate. These changes reveal the binding site and can provide insights into the conformational changes induced by the drug. This information is critical for optimizing the affinity and specificity of the drug.

Development of mRNA Therapeutics

The recent success of mRNA vaccines has highlighted the potential of RNA as a therapeutic modality. The stability and translational efficiency of therapeutic mRNA are critical for its efficacy. While modifications like pseudouridine and N1-methyl-pseudouridine are commonly used to enhance these properties, isotopic labeling with this compound can be employed during the manufacturing process to:

-

Quantify the incorporation of modified nucleotides: Ensuring the correct composition of the final mRNA product.

-

Assess the stability of the mRNA product: By tracing the fate of the labeled mRNA over time.

-

Investigate the interactions with delivery vehicles: Understanding how the mRNA interacts with lipid nanoparticles or other delivery systems.

Experimental Protocols

Metabolic Labeling of RNA with this compound

This protocol is adapted from methods for metabolic labeling with uridine analogs.

-

Cell Culture: Culture cells to the desired confluency in standard growth medium.

-

Pulse Labeling: Replace the standard medium with a uridine-free medium supplemented with this compound (final concentration typically in the µM to mM range, to be optimized for the specific cell line and experimental goals). Incubate for the desired pulse duration (e.g., 1-24 hours).

-

Chase (for turnover studies): After the pulse, wash the cells with phosphate-buffered saline (PBS) and replace the labeling medium with a standard growth medium containing a high concentration of unlabeled uridine (e.g., 10-20 fold excess compared to the labeled uridine) to effectively chase the label.

-

Cell Harvesting: At each time point, wash the cells with cold PBS and harvest them for RNA extraction.

RNA Extraction and Preparation for Mass Spectrometry

-

RNA Isolation: Extract total RNA from the harvested cells using a standard method such as TRIzol reagent or a column-based kit.

-

RNA Hydrolysis: Digest the purified RNA to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

Sample Cleanup: Remove the enzymes from the digested sample, for example, by using a molecular weight cutoff filter.

-

LC-MS Analysis: Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the ¹⁴N- and ¹⁵N-labeled uridine.

Sample Preparation for NMR Spectroscopy

-

In vitro Transcription: Synthesize the RNA of interest in vitro using T7 RNA polymerase with ¹⁵N-labeled UTP and other required NTPs.

-

RNA Purification: Purify the transcribed RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Buffer Exchange: Exchange the purified RNA into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5).

-

Concentration: Concentrate the RNA sample to the desired concentration for NMR analysis (typically in the high µM to mM range).

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salvage of ribose from uridine or RNA supports glycolysis in nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uracil salvage pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Uridine-15N2 for Nucleic Acid Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Uridine-15N2, a stable isotope-labeled nucleoside, and its applications in the detailed study of nucleic acids. From elucidating RNA structure and function to tracing metabolic pathways and aiding in drug discovery, this compound has become an indispensable tool for researchers. This document details the experimental protocols, quantitative data, and conceptual frameworks necessary for its effective use.

Introduction to this compound

This compound is a specialized form of uridine where the two nitrogen atoms in the uracil base are replaced with the stable isotope nitrogen-15 (¹⁵N). This isotopic labeling provides a powerful and non-radioactive method for tracking the incorporation and fate of uridine in nucleic acids. The increased mass and distinct nuclear magnetic properties of ¹⁵N allow for sensitive detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, respectively.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₂¹⁵N₂O₆ |

| Molecular Weight | ~246.19 g/mol |

| Isotopic Enrichment | Typically >98% |

| Applications | NMR Spectroscopy, Mass Spectrometry, Metabolic Labeling |

Core Applications in Nucleic Acid Research

The unique characteristics of this compound make it a versatile tool for a range of applications in nucleic acid research, including:

-

Structural Biology: Determining the three-dimensional structure and dynamics of RNA molecules using NMR spectroscopy.[1][2][3]

-

Metabolic Labeling and Flux Analysis: Tracing the synthesis, turnover, and metabolic fate of RNA within cells and organisms.[4][5]

-

Drug Discovery and Development: Investigating the mechanism of action of drugs that target nucleic acid metabolism and exploring drug resistance mechanisms in cancer cells.

Experimental Protocols

In Vitro Transcription for ¹⁵N-Labeled RNA Synthesis

This protocol outlines the steps for producing ¹⁵N-labeled RNA for structural and biophysical studies using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

RNase Inhibitor

-

10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

-

ATP, GTP, CTP solution (100 mM each)

-

¹⁵N-UTP solution (100 mM)

-

DNase I (RNase-free)

-

Purification supplies (e.g., denaturing polyacrylamide gel, size-exclusion chromatography columns)

Optimized Protocol:

-

Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature in the order listed. For a standard 20 µL reaction, typical concentrations are:

-

Nuclease-free water to final volume

-

2 µL 10x Transcription Buffer

-

1 µg linearized DNA template

-

2 µL each of 100 mM ATP, GTP, CTP

-

2 µL of 100 mM ¹⁵N-UTP (For specific labeling of uridine)

-

1 µL RNase Inhibitor

-

2 µL T7 RNA Polymerase

Note: The concentration of NTPs, including ¹⁵N-UTP, can be optimized for different RNA sequences and lengths to maximize yield. Some studies suggest that lower concentrations of UTP can reduce the formation of double-stranded RNA by-products.

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Longer incubation times may not necessarily increase the yield of full-length transcripts.

-

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

Purification: Purify the ¹⁵N-labeled RNA using an appropriate method such as denaturing polyacrylamide gel electrophoresis (PAGE), HPLC, or size-exclusion chromatography to remove unincorporated nucleotides, enzymes, and truncated products.

-

Quantification and Storage: Determine the concentration of the purified RNA using UV-Vis spectrophotometry (A260). Store the labeled RNA at -80°C.

Metabolic Labeling of Mammalian Cells with ¹⁵N-Uridine

This protocol describes the in vivo incorporation of ¹⁵N-uridine into the RNA of cultured mammalian cells to study RNA synthesis, turnover, and metabolic flux.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Dialyzed fetal bovine serum (FBS)

-

¹⁵N-Uridine

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

Cell lysis buffer

Protocol:

-

Cell Culture Preparation: Culture mammalian cells to the desired confluency in a complete medium supplemented with standard FBS.

-

Medium Exchange: Aspirate the standard medium and wash the cells twice with sterile PBS. Replace the standard medium with a labeling medium. The labeling medium should be prepared with dialyzed FBS to reduce the concentration of unlabeled nucleosides.

-

Labeling: Add ¹⁵N-Uridine to the labeling medium at a final concentration typically ranging from 10 to 100 µM. The optimal concentration and labeling time will depend on the cell type and the specific research question.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period. This can range from a few hours for short-term labeling to several days for steady-state labeling.

-

Cell Harvest and RNA Extraction: After the labeling period, wash the cells with ice-cold PBS and harvest them. Extract total RNA using a standard RNA extraction protocol (e.g., TRIzol or a column-based kit).

-

Analysis: The ¹⁵N-labeled RNA is now ready for downstream analysis by NMR spectroscopy or mass spectrometry.

Data Presentation and Analysis

NMR Spectroscopy of ¹⁵N-Labeled RNA

NMR spectroscopy is a powerful technique for determining the structure and dynamics of RNA in solution. The incorporation of ¹⁵N labels, particularly in uridine, aids in resolving spectral overlap and provides valuable distance and dihedral angle restraints. A key experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons.

Representative ¹H-¹⁵N HSQC Chemical Shifts for ¹⁵N-Uridine in an RNA Duplex:

| Residue | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| Uridine (imino H3) | 13.0 - 14.5 | 155 - 165 |

| Uridine (amino H) | Not Applicable | Not Applicable |

Note: Chemical shifts are highly sensitive to the local environment and can vary depending on the RNA sequence, structure, and experimental conditions.

Mass Spectrometry of ¹⁵N-Labeled RNA

Mass spectrometry provides a highly sensitive method for quantifying the incorporation of ¹⁵N-uridine into RNA and for analyzing metabolic fluxes. By measuring the mass shift between unlabeled and ¹⁵N-labeled RNA fragments, researchers can determine the rate of RNA synthesis and degradation.

Expected Mass Shift for this compound:

Incorporation of one this compound molecule results in a mass increase of 2 Da compared to the unlabeled uridine. This allows for the clear differentiation of labeled and unlabeled species in a mass spectrum.

Fragmentation Analysis:

Upon collision-induced dissociation (CID) in a mass spectrometer, RNA fragments into characteristic product ions. For a fragment containing this compound, the masses of the resulting ions will reflect the presence of the two ¹⁵N atoms. The fragmentation of the uracil base itself can also be informative.

Representative m/z Values for a Hypothetical ¹⁵N-Uridine Containing RNA Fragment:

| Fragment Ion Type | Unlabeled m/z | ¹⁵N₂-Labeled m/z | Mass Shift (Da) |

| Precursor Ion [M-H]⁻ | X | X + 2n | +2n |

| y-series ion | Y | Y + 2m | +2m |

| c-series ion | Z | Z + 2p | +2p |

Where 'n' is the total number of this compound residues in the precursor ion, and 'm' and 'p' are the number of this compound residues in the respective fragment ions.

Visualizing Workflows and Pathways

Experimental Workflow for Quantitative RNA Analysis

The following diagram illustrates a typical workflow for studying RNA synthesis and turnover using metabolic labeling with this compound followed by LC-MS/MS analysis.

Pyrimidine Salvage Pathway in Cancer Metabolism

This compound is an excellent tracer for studying the pyrimidine salvage pathway, which is often upregulated in cancer cells to meet their high demand for nucleotides. This pathway allows cells to recycle nucleosides from the microenvironment, contributing to proliferation and drug resistance.

Application in Drug Development

The study of nucleotide metabolism is crucial in the development of anticancer and antiviral therapies. Many chemotherapeutic agents, such as 5-fluorouracil (5-FU), are nucleoside analogs that interfere with DNA and RNA synthesis. This compound can be used to trace the metabolic flux through the pyrimidine salvage pathway in the presence of such drugs. This allows researchers to:

-

Elucidate Drug Mechanism of Action: By monitoring the incorporation of ¹⁵N from this compound into RNA, researchers can quantify the extent to which a drug inhibits de novo nucleotide synthesis, thereby forcing the cell to rely on the salvage pathway.

-

Investigate Drug Resistance: Cancer cells can develop resistance to chemotherapy by upregulating the salvage pathway. Tracing with this compound can reveal these metabolic adaptations, providing insights for developing strategies to overcome resistance. For instance, studies have shown that some cancer cells can utilize uridine to bypass glucose dependency, a finding with significant therapeutic implications.

Conclusion

This compound is a powerful and versatile tool for investigating the multifaceted world of nucleic acids. Its application in NMR spectroscopy and mass spectrometry enables detailed structural and metabolic studies that are crucial for advancing our understanding of fundamental biological processes and for the development of novel therapeutics. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to effectively incorporate this compound into their studies of nucleic acid biology.

References

- 1. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uridine as a hub in cancer metabolism and RNA biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

Uridine-15N2 vs unlabeled uridine in experiments

An In-depth Technical Guide: Uridine-15N2 vs. Unlabeled Uridine in Experiments

Introduction

Uridine is a fundamental nucleoside, forming a core component of ribonucleic acid (RNA). In biological research and drug development, understanding the dynamics of RNA synthesis, processing, and degradation is critical for elucidating gene expression regulation, disease mechanisms, and the effects of therapeutic agents. While unlabeled uridine is a standard component of cell culture media, its stable isotope-labeled counterpart, this compound, offers a powerful tool for tracing and quantifying these dynamic processes.

This technical guide provides a comprehensive overview of the use of this compound in experimental settings, contrasting it with unlabeled uridine. It is intended for researchers, scientists, and drug development professionals who wish to leverage stable isotope labeling to gain deeper insights into RNA biology.

Core Principle: Metabolic Labeling with this compound

This compound is a form of uridine where the two nitrogen atoms in the pyrimidine ring are replaced with the heavy, non-radioactive isotope ¹⁵N instead of the common ¹⁴N. When introduced to cells, this compound is processed by the cell's native ribonucleoside salvage pathway, phosphorylated, and incorporated into newly transcribed RNA, just like its unlabeled counterpart.[1][2] This makes it an excellent tracer for monitoring the lifecycle of RNA.[3] The key advantage is that this "heavy" label does not typically alter the biological function of the molecule but makes it distinguishable from the pre-existing, unlabeled pool of RNA.

References

Unlocking Cellular Secrets: A Technical Guide to the Advantages of Uridine-15N2 in Research

For Immediate Release

In the intricate world of cellular biology and drug development, the ability to accurately track and quantify the lifecycle of RNA is paramount. Uridine-15N2, a stable isotope-labeled version of a fundamental RNA building block, has emerged as an indispensable tool for researchers. By incorporating two heavy nitrogen-15 (¹⁵N) atoms, this molecule provides a distinct mass signature that allows scientists to precisely differentiate and measure newly synthesized RNA from the pre-existing pool. This technical guide delves into the core advantages of using this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its applications in mass spectrometry, NMR spectroscopy, and metabolic labeling, complete with detailed experimental protocols and data.

Core Advantages of this compound

This compound offers three primary advantages that significantly enhance the precision, reliability, and depth of RNA-centric research:

-

Precise Quantification with Isotope Dilution Mass Spectrometry: In quantitative mass spectrometry (MS), this compound serves as an ideal internal standard.[1] Because it is chemically identical to its native counterpart but mass-shifted, it can be spiked into a sample in a known quantity.[2] This "isotope dilution" strategy allows for highly accurate quantification of uridine and its modifications, as any sample loss during preparation affects both the labeled standard and the native analyte equally.[3][4] This ensures that the final ratio remains constant, leading to precise and reproducible measurements, a critical factor in biomarker discovery and validation.[1]

-

Elucidation of RNA Structure and Dynamics with NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules in solution. Incorporating ¹⁵N labels into RNA is crucial for resolving the otherwise crowded proton spectra. This compound enables a variety of multidimensional NMR experiments (like ¹H-¹⁵N HSQC) that help assign specific signals to individual atoms within the RNA molecule. This allows researchers to study the intricate folding of RNA and to observe conformational changes upon interaction with proteins, small molecules, or potential drug candidates.

-

Tracking RNA Synthesis and Turnover via Metabolic Labeling: As a precursor to RNA synthesis, this compound can be introduced into cell cultures, where it is taken up by cells and incorporated into newly transcribed RNA. This "pulse-labeling" makes nascent RNA "visible" to mass spectrometers or other analytical techniques. By tracking the incorporation and subsequent decay of the ¹⁵N label over time in a "pulse-chase" experiment, scientists can accurately determine the synthesis (transcription) and degradation rates of specific transcripts. This provides a dynamic view of gene expression that is unattainable with conventional methods that only measure static RNA levels.

Quantitative Data at a Glance

The use of stable isotopes provides measurable improvements in analytical sensitivity and accuracy. While specific performance metrics can vary by instrument and experimental design, the following table summarizes typical quantitative advantages observed when using ¹⁵N-labeled standards in mass spectrometry and NMR.

| Parameter | Unlabeled Analysis | This compound Analysis | Advantage |

| LC-MS Quantification | |||

| Limit of Quantification (LOQ) | Variable, subject to matrix effects | Lower, improved signal-to-noise | Higher sensitivity and precision |

| Measurement Precision (CV%) | 5-15% | <5% | Improved reproducibility |

| Accuracy (% Bias) | Can be high due to extraction inefficiency | Minimized by internal standard ratio | Higher accuracy, "gold standard" results |

| NMR Spectroscopy | |||

| Signal Resolution | High spectral overlap in ¹H spectra | Resolved signals in 2D ¹H-¹⁵N spectra | Unambiguous resonance assignment |

| Signal-to-Noise Ratio (SNR) | N/A | Enables ¹⁵N-edited experiments | Feasibility of advanced structural studies |

Note: Data are representative values compiled from typical biological mass spectrometry and NMR experimental outcomes.

Key Experimental Methodologies and Workflows

To fully leverage the benefits of this compound, specific experimental protocols are required. Below are detailed methodologies for its primary applications.

Experimental Protocol 1: Quantification of RNA Modifications by Isotope Dilution LC-MS/MS

This protocol describes the use of this compound as an internal standard for the absolute quantification of a modified nucleoside (e.g., dihydrouridine) in an RNA sample.

-

Sample Preparation & Spiking:

-

Isolate total RNA from the biological sample of interest using a standard method (e.g., Trizol extraction).

-

Quantify the total RNA concentration (e.g., using a NanoDrop spectrophotometer).

-

To 10 µg of total RNA, add a known amount (e.g., 10 pmol) of this compound as an internal standard.

-

-

Enzymatic Digestion to Nucleosides:

-

Digest the RNA-standard mixture to its constituent nucleosides. This is typically a multi-enzyme process.

-

First, incubate the sample with Nuclease P1 (10 units) in a 20 mM ammonium acetate buffer (pH 5.3) at 37°C for 2 hours.

-

Second, add bacterial alkaline phosphatase (10 units) and continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides.

-

-

Sample Cleanup:

-

Remove enzymes via filtration using a 10 kDa molecular weight cutoff filter.

-

Dry the flow-through containing the nucleosides under vacuum.

-

Resuspend the nucleoside pellet in 100 µL of the initial LC mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase to separate the nucleosides.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Set up MRM transitions for the analyte (e.g., dihydrouridine) and the this compound internal standard. For this compound, the precursor ion [M+H]⁺ is m/z 247.1, and a common product ion (the base) is m/z 115.0.

-

Optimize collision energies for each transition to achieve maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the this compound standard.

-

Calculate the peak area ratio (Analyte Area / Standard Area).

-

Determine the absolute quantity of the analyte using a standard curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the this compound internal standard.

-

Caption: Workflow for absolute quantification using this compound.

Experimental Protocol 2: Pulse-Chase Analysis of RNA Stability

This protocol details a metabolic labeling experiment to determine RNA half-lives.

-

Pulse Phase (Labeling):

-

Culture mammalian cells (e.g., HEK293T) in standard growth medium.

-

Replace the medium with fresh medium containing this compound at a final concentration of 200 µM.

-

Incubate the cells for a "pulse" period (e.g., 2-4 hours) to allow for the incorporation of the label into newly synthesized RNA.

-

-

Chase Phase (Removal of Label):

-

Aspirate the labeling medium.

-

Wash the cells twice with phosphate-buffered saline (PBS) to remove any remaining this compound.

-

Add fresh "chase" medium containing a high concentration of unlabeled uridine (e.g., 5 mM) to outcompete any residual labeled precursor.

-

-

Time-Course Collection:

-

Harvest cells at various time points after the start of the chase (e.g., 0, 2, 4, 8, 12 hours).

-

For each time point, isolate total RNA as described in Protocol 1.

-

-

Analysis of Labeled RNA:

-

Digest the RNA from each time point to nucleosides (as in Protocol 1, but without adding an external spike).

-

Analyze the samples by LC-MS to determine the amount of this compound relative to unlabeled Uridine.

-

-

Calculating RNA Half-Life:

-

For each specific transcript of interest (which requires purification or targeted MS methods), plot the natural logarithm of the remaining fraction of labeled RNA against time.

-

The degradation rate constant (k) is the negative of the slope of this line.

-

The half-life (t₁/₂) is calculated as ln(2)/k.

-

Caption: Determining RNA stability with this compound labeling.

This compound in Biological Pathways

This compound enters cellular metabolism primarily through the pyrimidine salvage pathway. Exogenous uridine is transported into the cell and phosphorylated by uridine-cytidine kinase (UCK) to form this compound monophosphate (UMP-15N2). Subsequent phosphorylations yield the triphosphate form (UTP-15N2), which is then directly used by RNA polymerases as a substrate for transcription. This direct route to incorporation makes it an excellent tracer for nascent RNA synthesis.

Caption: The pyrimidine salvage pathway for this compound.

Conclusion

This compound is a versatile and powerful tool that provides unparalleled accuracy and insight for researchers studying RNA biology. Its application in isotope dilution mass spectrometry sets the standard for precise quantification, while its use in NMR spectroscopy is critical for structural biology. Furthermore, as a metabolic label, it offers a dynamic window into the cellular processes of transcription and RNA decay. For scientists in basic research and drug development, mastering the use of this compound is a key step toward advancing our understanding of gene regulation and developing next-generation therapeutics.

References

The Strategic Integration of Uridine-15N2 in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling has emerged as an indispensable tool in the intricate process of drug discovery, offering unparalleled insights into metabolic pathways, target engagement, and the dynamics of biological systems. Among these, Uridine-15N2, a non-radioactive, heavy isotope-labeled version of the essential nucleoside uridine, has garnered significant attention. Its unique properties enable precise and quantitative analysis of RNA synthesis, degradation, and interactions with small molecules, thereby accelerating the identification and optimization of novel therapeutics. This technical guide provides a comprehensive overview of the core applications of this compound in drug discovery, featuring detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental workflows.

Introduction to this compound and its Significance in Drug Discovery

Uridine is a fundamental building block for RNA synthesis and plays a crucial role in various cellular processes.[1] By replacing the two nitrogen atoms in the uracil base with the heavy isotope 15N, this compound becomes a powerful probe for tracking the lifecycle of RNA. This stable isotope labeling approach offers significant advantages over traditional radioactive methods, including enhanced safety, sample stability, and compatibility with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In the context of drug discovery, this compound serves as a versatile tool to:

-

Quantify RNA Metabolism: Accurately measure the rates of RNA synthesis and degradation, providing critical information on how drug candidates modulate these processes.

-

Elucidate Target Engagement: Directly assess the binding of small molecules to RNA targets through techniques like NMR spectroscopy.

-

Serve as an Internal Standard: Enable precise quantification of uridine and its metabolites in complex biological samples using isotope dilution mass spectrometry.[1]

Core Applications and Experimental Methodologies

The utility of this compound in drug discovery spans several key areas, each with specific experimental protocols that can be adapted to various research needs.

Metabolic Labeling for Quantifying RNA Dynamics

Metabolic labeling with this compound allows for the temporal tracking of newly synthesized RNA. This is particularly valuable for understanding the mechanism of action of drugs that target transcription, RNA processing, or RNA stability.

Experimental Protocol: Pulse-Chase Labeling with this compound followed by LC-MS/MS Analysis

This protocol outlines a typical pulse-chase experiment to determine RNA turnover rates in cultured cells.

-

Cell Culture and Labeling (Pulse):

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a specific concentration of this compound (e.g., 100 µM).

-

Incubate the cells for a defined period (the "pulse," e.g., 24 hours) to allow for the incorporation of the labeled uridine into newly synthesized RNA.

-

-

Removal of Labeled Precursor (Chase):

-

After the pulse period, remove the this compound-containing medium.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add fresh medium containing a high concentration of unlabeled uridine (the "chase," e.g., 10 mM) to prevent further incorporation of any residual this compound.

-

-

Sample Collection:

-

Harvest cells at various time points during the chase period (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

RNA Extraction and Digestion:

-

Extract total RNA from the collected cell pellets using a standard protocol (e.g., TRIzol).

-

Digest the purified RNA into individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

-

LC-MS/MS Analysis:

-

Analyze the digested nucleoside samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Separate the nucleosides using a suitable chromatography column.

-

Quantify the amounts of unlabeled uridine and this compound at each time point by monitoring their specific mass transitions.

-

-

Data Analysis:

-

Calculate the ratio of this compound to total uridine at each time point.

-

Determine the RNA half-life by fitting the decay of the this compound/total uridine ratio over time to an exponential decay model.

-

Quantitative Data Summary:

The following table provides a hypothetical example of data that could be generated from a pulse-chase experiment to assess the effect of a drug candidate on the stability of a specific mRNA.

| Time (hours) | % this compound Remaining (Control) | % this compound Remaining (Drug-Treated) |

| 0 | 100 | 100 |

| 2 | 85 | 95 |

| 4 | 72 | 90 |

| 8 | 52 | 81 |

| 12 | 38 | 73 |

| 24 | 14 | 53 |

NMR Spectroscopy for RNA-Ligand Interaction Studies

NMR spectroscopy is a powerful technique for characterizing the binding of small molecules to RNA targets at an atomic level.[2][3] The use of 15N-labeled RNA enhances the sensitivity and resolution of these experiments, facilitating the identification and characterization of drug candidates.

Experimental Protocol: 1H-15N HSQC NMR Titration

This protocol describes the use of Heteronuclear Single Quantum Coherence (HSQC) NMR to monitor the interaction between a this compound labeled RNA and a potential drug molecule.

-

Preparation of 15N-Labeled RNA:

-

Synthesize the target RNA in vitro using T7 RNA polymerase and 15N-labeled UTP.

-

Purify the labeled RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE).

-

Dissolve the purified RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5).

-

-

NMR Sample Preparation:

-

Prepare a stock solution of the small molecule ligand in the same NMR buffer.

-

The final RNA concentration for the NMR experiment is typically in the range of 50-200 µM.

-

-

NMR Data Acquisition:

-

Acquire a 1H-15N HSQC spectrum of the 15N-labeled RNA in the absence of the ligand. This serves as the reference spectrum.

-

Perform a series of titrations by adding increasing amounts of the ligand to the RNA sample.

-

Acquire a 1H-15N HSQC spectrum after each addition of the ligand.

-

-

Data Analysis:

-

Overlay the series of HSQC spectra.

-

Analyze the chemical shift perturbations (CSPs) of the RNA resonances upon ligand binding. Residues in or near the binding site will exhibit significant changes in their chemical shifts.

-

Map the CSPs onto the known structure of the RNA to identify the binding site.

-

Calculate the dissociation constant (Kd) by fitting the chemical shift changes as a function of ligand concentration.

-

Quantitative Data Summary:

The following table illustrates how chemical shift perturbation data can be presented to identify key interacting residues.

| RNA Residue | Chemical Shift Change (ppm) upon Ligand Saturation |

| G12 | 0.05 |

| U13 | 0.32 |

| A14 | 0.28 |

| C15 | 0.08 |

| G25 | 0.15 |

| U26 | 0.45 |

| U27 | 0.39 |

Visualizing Key Pathways and Workflows

Graphical representations are essential for understanding the complex biological and experimental processes involved in the use of this compound.

Uridine Metabolism and Incorporation into RNA

The following diagram illustrates the cellular pathways involved in the uptake and metabolism of uridine, leading to its incorporation into newly synthesized RNA. This process is fundamental to the application of this compound as a metabolic label.

Experimental Workflow for NMR-Based Fragment Screening

This diagram outlines the systematic process of using this compound labeled RNA in an NMR-based fragment screening campaign to identify small molecule binders.

Conclusion

This compound has proven to be a robust and versatile tool in the drug discovery arsenal. Its application in metabolic labeling provides precise quantification of RNA dynamics, while its use in NMR spectroscopy offers high-resolution insights into RNA-ligand interactions. The detailed protocols and workflows presented in this guide are intended to empower researchers to effectively integrate this compound into their drug discovery programs, ultimately accelerating the development of novel RNA-targeted therapeutics. As our understanding of the "druggable" transcriptome expands, the strategic application of stable isotope labeling with this compound will undoubtedly continue to play a pivotal role in shaping the future of medicine.

References

Methodological & Application

Application Notes: Uridine-¹⁵N₂ Metabolic Labeling for RNA Synthesis Analysis

Metabolic labeling of nascent RNA transcripts is a powerful technique for investigating the dynamics of RNA synthesis, processing, and decay. The use of stable, non-radioactive isotopes like ¹⁵N provides a safe and robust method for tracing the incorporation of nucleotides into newly transcribed RNA. Uridine-¹⁵N₂ is a uridine analog containing two ¹⁵N atoms in its pyrimidine ring. When introduced to cell culture, it is utilized by the cell's natural metabolic pathways, leading to its incorporation into the nascent RNA pool.

The primary mechanism for this incorporation is the pyrimidine salvage pathway.[1][2][3] This pathway recycles nucleosides and nucleobases from RNA/DNA degradation or from the extracellular environment to synthesize nucleotides.[2][3] Exogenous uridine is transported into the cell and phosphorylated by uridine-cytidine kinase (UCK) to form uridine monophosphate (UMP). Subsequent phosphorylations convert UMP to uridine diphosphate (UDP) and then to uridine triphosphate (UTP). This ¹⁵N₂-labeled UTP then serves as a substrate for RNA polymerases, which incorporate it into newly synthesized RNA transcripts.

By measuring the abundance of ¹⁵N₂-labeled RNA over time (a "pulse-chase" experiment), researchers can quantify the rates of RNA synthesis and decay. This method avoids the use of transcription-inhibiting drugs, which can have confounding effects on cellular physiology. The resulting labeled RNA can be quantified using techniques such as multi-isotope imaging mass spectrometry (MIMS) or liquid chromatography-mass spectrometry (LC-MS), allowing for precise measurement of isotopic enrichment.

Pyrimidine Salvage Pathway for Uridine-¹⁵N₂ Incorporation

The diagram below illustrates the metabolic route for the incorporation of exogenously supplied Uridine-¹⁵N₂ into nascent RNA.

Caption: Pyrimidine salvage pathway for Uridine-¹⁵N₂.

Experimental Protocol: Uridine-¹⁵N₂ Labeling in Adherent Mammalian Cells

This protocol provides a general framework for labeling nascent RNA in cultured mammalian cells using Uridine-¹⁵N₂. Optimization of labeling time and concentration may be required depending on the cell type and experimental goals.

1. Materials

-

Uridine-¹⁵N₂ (sterile, cell-culture grade)

-

Mammalian cell line of interest (e.g., THP-1, HAEC)

-

Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

TRIzol reagent or other RNA lysis buffer

-

Standard tissue culture plates and consumables

-

RNase-free water, tubes, and pipette tips

2. Procedure

2.1. Cell Seeding

-

The day before labeling, plate cells on tissue culture dishes.

-

Seed cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of labeling.

2.2. Preparation of Labeling Medium

-

Prepare a stock solution of Uridine-¹⁵N₂ in sterile RNase-free water or PBS.

-

On the day of the experiment, dilute the Uridine-¹⁵N₂ stock solution into pre-warmed, complete cell culture medium to the desired final concentration. A typical starting concentration can range from 100 µM to 1 mM, which should be optimized.

2.3. Metabolic Labeling (Pulse)

-

Aspirate the existing culture medium from the cells.

-

Gently wash the cells once with pre-warmed sterile PBS.

-

Add the prepared Uridine-¹⁵N₂ labeling medium to the cells.

-

Incubate the cells for the desired labeling period (the "pulse"). Incubation times can range from a short pulse of 15-30 minutes to longer periods of 2 hours or more, depending on the RNA species of interest and the desired level of incorporation.

-

Incubate under standard growth conditions (e.g., 37°C, 5% CO₂).

2.4. Cell Harvesting and RNA Extraction

-

After the labeling period, quickly aspirate the labeling medium.

-

Immediately add TRIzol reagent directly to the culture dish (e.g., 1 mL for a 10 cm dish) to lyse the cells and stabilize the RNA.

-

Pipette the cell lysate up and down several times to homogenize.

-

Transfer the lysate to an RNase-free microcentrifuge tube.

-

Proceed with total RNA isolation according to the TRIzol manufacturer's protocol or store the lysate at -80°C.

2.5. Downstream Analysis

-

The extracted total RNA contains both pre-existing (unlabeled) and newly synthesized (¹⁵N₂-labeled) transcripts.

-

Quantification of ¹⁵N₂ incorporation is typically performed using mass spectrometry. The RNA is first digested into individual nucleosides, which are then analyzed by LC-MS/MS to determine the ratio of labeled to unlabeled uridine.

Experimental Workflow

The diagram below outlines the key steps of the Uridine-¹⁵N₂ metabolic labeling experiment.

Caption: Workflow for Uridine-¹⁵N₂ metabolic labeling.

Quantitative Data

The efficiency of Uridine-¹⁵N₂ incorporation can be assessed by measuring the isotopic enrichment in RNA over time. Pulse-chase experiments are particularly informative for determining the dynamics of RNA synthesis and transport.

Table 1: Time-Course of ¹⁵N-Uridine Incorporation in THP-1 Cells

This table summarizes the progressive labeling of nuclear and cytoplasmic RNA following a pulse with ¹⁵N-uridine, as described in studies using multi-isotope imaging mass spectrometry.

| Labeling Time (Pulse) | Relative Nuclear ¹⁵N Enrichment | Relative Cytoplasmic ¹⁵N Enrichment | Observation |

| 15 minutes | Low | Very Low | Initial incorporation is primarily nuclear. |

| 30 minutes | Moderate | Low | Nuclear signal increases significantly. |

| 60 minutes | High | Moderate | Labeled RNA begins to appear in the cytoplasm. |

| 120 minutes | Very High | High | Strong signal in both nucleus and cytoplasm. |

Table 2: Factors Influencing Labeling Efficiency

This table outlines key experimental parameters and their impact on the incorporation of uridine analogs into nascent RNA. The principles are derived from studies using similar analogs like 4-thiouridine (4sU).

| Parameter | Effect on Labeling | Considerations |

| Concentration | Higher concentrations increase incorporation, but can plateau and may introduce toxicity. | Test a range of concentrations (e.g., 50 µM to 1 mM) to find the optimal balance between labeling efficiency and cell viability. |

| Incubation Time | Longer incubation times lead to higher total incorporation and labeling of more stable transcripts. | Short pulses (5-15 min) are ideal for studying nascent transcription, while longer times are needed for decay studies. |

| Cell Type | Proliferation rate and metabolic activity influence uptake and incorporation. | Adherent cells may require higher concentrations or longer labeling times compared to suspension cells. |

| Transcript Abundance | Highly expressed genes will incorporate more label more quickly. | Analysis of low-abundance transcripts may require longer labeling times or more sensitive detection methods. |

References

Application Note: Uridine-15N2 for Enhanced RNA Quantification by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of RNA is fundamental to understanding gene expression, disease pathogenesis, and the development of novel therapeutics. Mass spectrometry (MS) coupled with stable isotope dilution techniques offers a highly sensitive, specific, and accurate platform for the absolute quantification of ribonucleosides, the constituent units of RNA. This application note details a robust method for RNA quantification using [1,3-¹⁵N₂]uridine as a stable isotope-labeled internal standard (SILIS). This approach allows for precise measurement of uridine, a core component of RNA, enabling the determination of total RNA content and the stoichiometry of post-transcriptional modifications from complex biological samples. The use of a SILIS like Uridine-¹⁵N₂ corrects for variability in sample preparation and instrument response, ensuring high-quality, reproducible data.[1][2][3]

Application in Cancer Research: Monitoring RNA Dynamics in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The cellular response to MAPK signaling involves dynamic changes in gene expression, which are reflected in the synthesis and turnover of specific messenger RNAs (mRNAs). Quantifying these changes in RNA levels is crucial for understanding the molecular mechanisms of cancer and for evaluating the efficacy of targeted therapies.

The Uridine-¹⁵N₂-based LC-MS/MS method can be applied to accurately quantify changes in the abundance of specific mRNAs that are downstream targets of the MAPK pathway. By measuring the levels of uridine derived from these transcripts, researchers can gain insights into the transcriptional and post-transcriptional regulation mediated by this pathway. This quantitative data is invaluable for studying the effects of oncogenic mutations and the response to kinase inhibitors that target the MAPK cascade.

Quantitative Data Summary

The following tables summarize the analytical performance of the LC-MS/MS method for uridine quantification using Uridine-¹⁵N₂ as an internal standard. The data is compiled from studies employing similar stable isotope dilution methods for nucleoside analysis.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Linear Regression Model | Correlation Coefficient (r²) |

| Uridine | 0.5 - 500 | Weighted (1/x²) | ≥ 0.996 |

Table 2: Accuracy and Precision

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Lower Limit of Quantification (LLOQ) | 0.5 | ≤ 15 | ≤ 15 | 85 - 115 |

| Low QC | 1.5 | ≤ 10 | ≤ 10 | 90 - 110 |

| Medium QC | 50 | ≤ 10 | ≤ 10 | 90 - 110 |

| High QC | 400 | ≤ 10 | ≤ 10 | 90 - 110 |

Table 3: Sensitivity and Recovery

| Parameter | Value |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Extraction Recovery | > 85% |

Experimental Protocols

RNA Extraction and Purification

Total RNA is extracted from cells or tissues using a standard Trizol-based or column-based RNA purification kit according to the manufacturer's instructions. It is critical to ensure the high purity and integrity of the RNA. The concentration and purity of the extracted RNA should be determined by UV-Vis spectrophotometry (A260/A280 and A260/A230 ratios) and capillary electrophoresis.

Enzymatic Hydrolysis of RNA to Nucleosides

Materials:

-

Purified RNA sample

-

Nuclease P1 (1 U/µL)

-

Bacterial Alkaline Phosphatase (BAP) (1 U/µL)

-

Ammonium acetate buffer (10 mM, pH 5.3)

-

Uridine-¹⁵N₂ internal standard solution (concentration to be optimized based on expected uridine levels in samples)

Protocol:

-

In a microcentrifuge tube, combine 1-5 µg of purified RNA with a known amount of the Uridine-¹⁵N₂ internal standard.

-

Add 2 µL of Nuclease P1 and 2 µL of 10x Nuclease P1 buffer. Adjust the total volume to 18 µL with nuclease-free water.

-

Incubate the mixture at 37°C for 2 hours.

-

Add 2 µL of Bacterial Alkaline Phosphatase and 2 µL of 10x BAP buffer.

-

Incubate at 37°C for an additional 2 hours.

-

Terminate the reaction by adding 80 µL of ice-cold acetonitrile.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the enzymes.

-

Transfer the supernatant containing the nucleosides to a new tube and evaporate to dryness in a vacuum concentrator.

-

Reconstitute the dried nucleosides in an appropriate volume (e.g., 50 µL) of the initial LC mobile phase for analysis.

LC-MS/MS Analysis

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A suitable reversed-phase C18 column.

LC Conditions (Example):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 2% to 50% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Uridine: m/z 245.1 → 113.1

-

Uridine-¹⁵N₂: m/z 247.1 → 115.1

-

-

Collision Energy and other MS parameters: To be optimized for the specific instrument used.

Visualizations

Caption: Experimental workflow for RNA quantification.

Caption: MAPK signaling pathway and RNA quantification.

References

Application Notes: Uridine-¹⁵N₂ Labeling for In-Depth Analysis of Bacterial RNA

Introduction

The study of RNA dynamics, including synthesis, processing, and degradation, is fundamental to understanding gene regulation in bacteria. Isotopic labeling of RNA with stable isotopes, such as ¹⁵N, provides a powerful tool for researchers to trace and quantify RNA molecules. Uridine-¹⁵N₂ labeling, where the uridine nucleosides incorporated into RNA contain two ¹⁵N atoms, enables the differentiation of newly synthesized RNA from the pre-existing RNA pool. This technique is invaluable for a range of applications in molecular biology, systems biology, and drug discovery.

Principle of the Method

Uridine-¹⁵N₂ labeling in bacteria is a metabolic labeling technique. Bacteria are cultured in a defined minimal medium where the primary source of nitrogen is ¹⁵N-labeled. As the bacteria grow, they utilize this heavy nitrogen to synthesize nitrogen-containing biomolecules, including the pyrimidine base uracil. This ¹⁵N-labeled uracil is then incorporated into uridine triphosphate (UTP) and subsequently into newly transcribed RNA molecules. The resulting ¹⁵N-labeled RNA can be distinguished from unlabeled RNA by its increased mass, which can be detected and quantified using mass spectrometry.

Alternatively, for more targeted labeling, ¹⁵N₂-labeled uridine can be supplied exogenously to bacterial cultures. This approach can be particularly useful in pulse-chase experiments to study RNA turnover rates. However, this often requires the use of specific bacterial strains (e.g., pyrimidine auxotrophs) to ensure efficient uptake and incorporation of the labeled nucleoside.

Applications

-

Quantitative Transcriptomics: By measuring the incorporation of ¹⁵N, researchers can determine the synthesis rates of specific transcripts under different experimental conditions.

-

RNA Turnover and Stability Studies: Pulse-chase experiments with ¹⁵N labeling allow for the determination of RNA degradation rates, providing insights into post-transcriptional gene regulation.

-

Structural Biology: RNA labeled with stable isotopes is essential for nuclear magnetic resonance (NMR) spectroscopy studies to determine the three-dimensional structure of RNA molecules and their complexes.

-

Drug Discovery: This technique can be used to assess the impact of antimicrobial compounds on bacterial transcription and RNA metabolism.

Experimental Protocols

This section provides a detailed step-by-step guide for Uridine-¹⁵N₂ labeling in bacteria, primarily focusing on the common and cost-effective method of using ¹⁵N-labeled ammonium chloride in M9 minimal medium. An alternative approach using exogenous Uridine-¹⁵N₂ is also discussed.

Protocol 1: ¹⁵N Labeling of Bacterial RNA using ¹⁵NH₄Cl in M9 Minimal Medium

This protocol describes the uniform labeling of all nitrogenous bases in RNA, including uridine, with ¹⁵N.

1. Preparation of M9 Minimal Medium

A key requirement for efficient isotopic labeling is the use of a minimal medium where the isotopic source is the sole provider of that element. M9 minimal medium is widely used for this purpose.

Table 1: Composition of 5x M9 Salts and 1L of M9 Minimal Medium

| Component | 5x M9 Salts (per 1L) | 1x M9 Medium (per 1L) | Final Concentration |

| Na₂HPO₄·7H₂O | 64 g | - | 47.8 mM |

| KH₂PO₄ | 15 g | - | 11.0 mM |

| NaCl | 2.5 g | - | 4.3 mM |

| ¹⁵NH₄Cl | - | 1 g | 18.7 mM |

| 5x M9 Salts | - | 200 mL | 1x |

| 20% Glucose | - | 20 mL | 0.4% |

| 1 M MgSO₄ | - | 2 mL | 2 mM |

| 1 M CaCl₂ | - | 100 µL | 0.1 mM |

| Trace Elements | - | 10 mL | 1x |

| Vitamins (100x) | - | 1 mL | 1x |

| Sterile H₂O | to 1 L | to 1 L | - |

Note: All stock solutions should be prepared with high-purity water and sterilized by autoclaving or filtration.[1][2][3]

2. Bacterial Culture and Labeling

-

Day 1: Pre-culture Preparation. Inoculate a single colony of the desired bacterial strain (e.g., E. coli BL21(DE3)) into 5 mL of a rich medium like LB broth containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Day 2: Adaptation Culture. Inoculate 1 L of M9 minimal medium (containing natural abundance ¹⁴NH₄Cl) with the overnight culture (e.g., 1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.

-

Day 2 (continued): ¹⁵N Labeling Culture. Pellet the adapted cells by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

-

Continue to grow the culture at 37°C with shaking. Monitor the cell growth by measuring OD₆₀₀. For studies on constitutively expressed genes, harvesting can be done during the mid-log phase (OD₆₀₀ of 0.6-0.8). If protein expression is to be induced, add the inducer (e.g., IPTG) at the appropriate cell density and incubate for the desired period.[1][2]

3. RNA Extraction

High-quality RNA is crucial for downstream analysis. The following is a general protocol using a TRIzol-based method. Commercial kits are also widely used and recommended.

-

Cell Harvesting: Pellet the bacterial cells from the ¹⁵N-labeling culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Discard the supernatant.

-

Lysis: Resuspend the cell pellet in 1 mL of TRIzol reagent per 50-100 mg of bacterial pellet. Lyse the cells by repetitive pipetting or vortexing.

-

Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

-

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

4. Downstream Analysis

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Mass Spectrometry: The extent of ¹⁵N incorporation can be determined by mass spectrometry. RNA can be enzymatically digested into individual nucleosides or short oligonucleotides, which are then analyzed by LC-MS/MS. The mass shift corresponding to the number of incorporated ¹⁵N atoms is measured.

Protocol 2: Targeted Labeling with Exogenous Uridine-¹⁵N₂

This method is more specific but may require optimization and the use of a pyrimidine auxotrophic bacterial strain (e.g., a pyrF mutant) to prevent the dilution of the labeled uridine by de novo synthesis.

-

Bacterial Strain: Use a bacterial strain deficient in the pyrimidine biosynthesis pathway.

-

Medium Preparation: Prepare M9 minimal medium as described in Protocol 1, but with natural abundance ¹⁴NH₄Cl.

-

Labeling: Grow the auxotrophic strain in the M9 medium supplemented with a low concentration of unlabeled uridine until the desired cell density is reached. Then, pellet the cells and resuspend them in fresh M9 medium containing Uridine-¹⁵N₂ at a concentration to be optimized (e.g., 20-100 µM).

-

Incubation: Incubate the culture for a defined period to allow for the incorporation of the labeled uridine into newly synthesized RNA.

-

Downstream Processing: Follow the same procedures for RNA extraction and analysis as described in Protocol 1.

Table 2: Typical Experimental Parameters for ¹⁵N Labeling

| Parameter | Typical Value/Range | Notes |

| Bacterial Strain | E. coli BL21(DE3) or similar | Auxotrophic strains for targeted labeling |

| Culture Volume | 1 L | Can be scaled up or down |

| Growth Temperature | 37°C | Strain and experiment dependent |

| Shaking Speed | 200-250 rpm | Ensure adequate aeration |

| OD₆₀₀ at Harvest | 0.6 - 1.0 | Mid-log phase is typical |

| ¹⁵NH₄Cl Concentration | 1 g/L | |

| Uridine-¹⁵N₂ Conc. | 20-100 µM (to be optimized) | For targeted labeling protocol |

| Labeling Efficiency | >95% | Typically achieved with ¹⁵NH₄Cl |

Visualizations

Caption: Overall workflow for Uridine-¹⁵N₂ labeling in bacteria.

Caption: Simplified metabolic pathway for ¹⁵N incorporation into RNA.

References

Probing the Dynamic World of RNA with Uridine-15N2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of RNA molecules—their synthesis, processing, folding, and decay—governs the flow of genetic information and is fundamental to cellular function and disease. Understanding these dynamic processes requires sophisticated tools that can track RNA populations over time. Uridine-15N2, a stable isotope-labeled version of a key RNA building block, has emerged as a powerful probe for dissecting RNA dynamics. When incorporated into newly synthesized RNA, the 15N labels serve as a distinct signature, allowing researchers to differentiate nascent transcripts from the pre-existing RNA pool. This enables precise measurements of RNA turnover rates and provides insights into the structural dynamics of RNA molecules through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

These application notes provide a comprehensive overview of the use of this compound in studying RNA dynamics, complete with detailed experimental protocols and data presentation to facilitate the integration of this powerful technique into your research and development workflows.

Application 1: Measuring RNA Synthesis and Decay Rates

One of the primary applications of this compound is to quantify the rates of RNA synthesis and degradation, collectively known as RNA turnover. By introducing this compound to cells in a "pulse-chase" experiment, one can track the lifecycle of RNA molecules. During the "pulse," cells are incubated with this compound, which is incorporated into newly transcribed RNA. Subsequently, during the "chase," the this compound is replaced with unlabeled uridine, and the decay of the 15N-labeled RNA population is monitored over time. This allows for the calculation of transcript-specific half-lives, providing critical information on how gene expression is regulated at the post-transcriptional level.

Quantitative Data: RNA Half-Life Determination

The following table summarizes representative quantitative data that can be obtained from this compound labeling experiments coupled with mass spectrometry to determine RNA half-lives in mammalian cells.

| Gene | RNA Half-Life (hours) in Condition A | RNA Half-Life (hours) in Condition B | Fold Change |

| MYC | 0.5 | 1.0 | 2.0 |

| GAPDH | 8.0 | 8.2 | 1.0 |

| TNFα | 0.8 | 0.4 | 0.5 |

| β-actin | 12.0 | 11.8 | 0.98 |

This data is illustrative. Actual half-lives will vary depending on the cell type, experimental conditions, and the specific transcript being analyzed.

Application 2: Probing RNA Structure and Dynamics by NMR Spectroscopy